molecular formula C12H15NO B6153001 [(1-benzofuran-2-yl)methyl](propyl)amine CAS No. 24282-74-4

[(1-benzofuran-2-yl)methyl](propyl)amine

Cat. No.: B6153001
CAS No.: 24282-74-4
M. Wt: 189.3
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Description

(1-Benzofuran-2-yl)methylamine is a secondary amine featuring a benzofuran core substituted at the 2-position with a methyl group, which is further linked to a propylamine chain. Benzofuran derivatives are notable for their aromaticity and oxygen-containing heterocyclic structure, which confer unique electronic and steric properties.

Properties

CAS No.

24282-74-4

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

(1-benzofuran-2-yl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogens or hydroxyl groups as substituents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (1-benzofuran-2-yl)methylamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting the growth of cancer cells, bacteria, and viruses through various mechanisms. For example, some benzofuran compounds have been found to inhibit the replication of the hepatitis C virus by targeting specific viral proteins . The exact molecular targets and pathways involved may vary depending on the specific benzofuran derivative and its biological activity.

Comparison with Similar Compounds

Variations in Aromatic Moieties

Compound Aromatic Core Key Structural Differences Implications
(1-Benzofuran-2-yl)methylamine Benzofuran (O-containing) Reference compound Benzofuran’s oxygen atom enhances electron density, potentially improving π-π stacking interactions in biological systems.
1-(1-Benzofuran-2-yl)ethylamine (hydrochloride) Benzofuran Ethyl spacer (vs. methyl) Increased steric bulk may reduce binding affinity to compact active sites. Hydrochloride salt improves solubility but may alter stability.
(1,3-Benzothiazol-2-ylmethyl)(1-phenylpropyl)amine Benzothiazole (S-containing) Sulfur replaces oxygen Thiazole’s electron-deficient nature may enhance interactions with electron-rich targets. Higher lipophilicity due to sulfur.
(1-Methyl-1H-pyrrol-2-yl)methylamine Pyrrole (N-containing) Nitrogen heterocycle (5-membered ring) Pyrrole’s basic nitrogen introduces hydrogen-bonding potential. Smaller ring size may reduce steric hindrance compared to benzofuran.

Key Findings :

  • Electronic Effects : Benzothiazole and pyrrole analogs exhibit distinct electronic profiles compared to benzofuran, impacting target binding and reactivity.
  • Steric Considerations : Ethyl spacers () introduce moderate steric hindrance, while phenylpropyl groups () significantly increase bulk.

Alkyl Chain Modifications

Compound Alkyl Chain Key Differences Implications
(1-Benzofuran-2-yl)methylamine Propyl Reference chain Balances lipophilicity (logP ~2.5 estimated) and steric hindrance (A value = 1.8) .
1-(1-Benzofuran-2-yl)ethylamine 5-Methylhexan-2-yl Longer, branched chain Increased lipophilicity (logP ~4.0) enhances membrane permeability but may reduce aqueous solubility.
(7-Chloroquinolon-4-yl)-[3-(2-methyl-5-nitroimidazol-1-yl)-propyl]-amine Propyl with nitroimidazole Functionalized chain Nitroimidazole moiety introduces redox activity, relevant for antiparasitic applications.

Key Findings :

  • Chain Length : Longer chains (e.g., 5-methylhexan-2-yl) enhance lipophilicity but may compromise metabolic stability .
  • Functionalization : Propyl chains with nitroimidazole () demonstrate how auxiliary groups can confer targeted bioactivity.

Key Findings :

  • Solubility : Hydrochloride salts () improve aqueous solubility, critical for drug delivery.

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